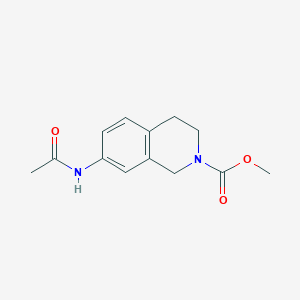
methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an acetamido group at the 7th position and a carboxylate ester group at the 2nd position of the dihydroisoquinoline ring system
作用机制
Target of Action
Methyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate, also known as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), is an endogenous amine with a broad spectrum of action in the brain
Mode of Action
1MeTIQ has gained special interest as a neuroprotectant due to its ability to antagonize the behavioral syndrome produced by well-known neurotoxins . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .
Biochemical Pathways
1MeTIQ is a member of a family of tetrahydroisoquinolines, which can be formed as condensation products of biogenic amines (i.e., phenylethylamines and catecholamines) with aldehydes or α-keto acids by the so-called Pictet–Spengler reaction . The tetrahydroisoquinoline family can be divided into compounds with catechol- and non-catechol structure .
Pharmacokinetics
It is known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine . It is described as a reversible short-acting moderate inhibitor of MAO A/B .
Result of Action
1MeTIQ demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It also has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .
Action Environment
It is known that 1metiq is an endogenous substance imbued with high pharmacological potential and broad spectrum of action in the brain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal.
Introduction of the Acetamido Group: The acetamido group can be introduced via acylation of the amine group using acetic anhydride or acetyl chloride under basic conditions.
Esterification: The carboxylate ester group can be formed by esterification of the carboxylic acid using methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
科学研究应用
Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory, analgesic, and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including natural products and pharmaceuticals.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
相似化合物的比较
Similar Compounds
Methyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate: Lacks the acetamido group, which may result in different biological activity.
Methyl 7-acetamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains a fully saturated isoquinoline ring, which may affect its reactivity and biological properties.
Uniqueness
Methyl 7-acetamido-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to the presence of both the acetamido and carboxylate ester groups, which confer specific chemical reactivity and potential biological activity. These functional groups make it a valuable scaffold for the development of new compounds with desired properties.
属性
IUPAC Name |
methyl 7-acetamido-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(16)14-12-4-3-10-5-6-15(13(17)18-2)8-11(10)7-12/h3-4,7H,5-6,8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRRKQQJCHIWQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(CCN(C2)C(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














